Uplandicine

描述

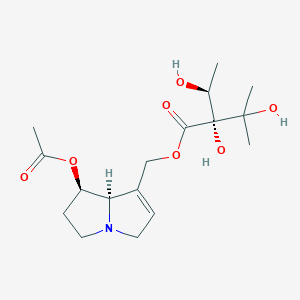

Uplandicine is a pyrrolizidine alkaloid with the molecular formula C₁₇H₂₇NO₇ and a molecular weight of 357.3988 g/mol . It is a naturally occurring compound found in certain plant species, particularly within the Boraginaceae family. Pyrrolizidine alkaloids are known for their diverse biological activities and potential toxicity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of uplandicine involves several steps, starting from basic organic compounds. The key steps include the formation of the pyrrolizidine core and subsequent functionalization to introduce the necessary hydroxyl and acetoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications and potential toxicity. the extraction from natural sources, such as plants of the Boraginaceae family, remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes to isolate this compound .

化学反应分析

Types of Reactions: Uplandicine undergoes various chemical reactions, including:

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

科学研究应用

Scientific Research Applications

- Chemistry : Uplandicine serves as a model compound for studying the chemistry of pyrrolizidine alkaloids and their derivatives. Its unique structure allows researchers to explore various chemical reactions, such as oxidation, reduction, and substitution, which are crucial for understanding the chemical properties of PAs .

- Biology : This compound is used in biological studies to understand the effects of PAs on organisms. Research focuses on its toxicological profile, including genotoxicity and cytotoxicity, which are essential for assessing health risks associated with PA exposure .

- Medicine : this compound is researched for its potential medicinal properties, including antimicrobial and antioxidant activities. Although its toxicity limits its direct use, understanding its mechanisms can lead to the development of safer derivatives .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and some Gram-negative strains. The mechanism involves disrupting bacterial cell membranes.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

This compound induces apoptosis in human liver cancer cells (HepG2) through caspase pathways, leading to cell cycle arrest. This suggests potential applications in cancer research, though its toxicity requires careful consideration.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| HeLa | 28 |

Case Studies

- Genotoxic Effects : A study using Drosophila melanogaster demonstrated that exposure to this compound resulted in increased mutation rates, highlighting its genotoxic potential.

- Toxicity Assessment : Research involving cell cultures and animal models has shown that this compound, like other PAs, can form DNA adducts, leading to cytotoxicity and genotoxicity. This underscores the need for caution when handling this compound .

作用机制

The mechanism of action of uplandicine involves its interaction with cellular components, leading to various biological effects. Pyrrolizidine alkaloids, including this compound, are known to form DNA adducts, which can result in genotoxicity and cytotoxicity. The molecular targets include nucleic acids and proteins, leading to disruptions in cellular processes and potential cell death . The pathways involved in these effects are complex and involve multiple steps, including metabolic activation and subsequent interactions with cellular macromolecules .

相似化合物的比较

- Acetylintermedine

- Retronecine

- Lycopsamine

- Echimidine

Comparison: Uplandicine is unique among pyrrolizidine alkaloids due to its specific functional groups and stereochemistry. Compared to similar compounds like acetylintermedine and retronecine, this compound has distinct biological activities and chemical properties. For instance, its acetoxy group at the pyrrolizidine core differentiates it from other alkaloids, influencing its reactivity and biological effects .

生物活性

Uplandicine is a pyrrolizidine alkaloid (PA) predominantly found in plants of the Boraginaceae family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects and toxicological concerns. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolizidine structure, which is common among PAs. This structural motif is significant for understanding its biological activity, as it influences the compound's interaction with various biological systems.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. In a study analyzing the antibacterial effects of several PAs, this compound showed significant inhibition against Gram-positive bacteria, such as Staphylococcus aureus, and some Gram-negative strains. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxicity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that this compound induced apoptosis in human liver cancer cells (HepG2) through the activation of caspase pathways, leading to cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| HeLa | 28 |

3. Genotoxicity and Carcinogenicity

Despite its potential therapeutic benefits, this compound is also associated with genotoxic effects. Studies have indicated that high doses can lead to DNA damage in mammalian cells. For instance, a study on Drosophila melanogaster showed that this compound exposure resulted in increased mutation rates.

Case Study: Genotoxic Effects

- In a controlled laboratory setting, flies exposed to this compound demonstrated a significant increase in mutagenic events compared to the control group.

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules, leading to alterations in metabolic pathways. The compound's electrophilic nature allows it to form adducts with DNA and proteins, which can disrupt normal cellular functions.

Toxicological Concerns

While this compound shows promise for various applications, its toxicity profile raises concerns. Chronic exposure has been linked to liver damage and other adverse health effects in animal models. Notably, studies have documented cases of hepatic veno-occlusive disease (VOD) associated with PA consumption.

Case Studies: Toxicity Reports

- A 49-year-old woman developed VOD after prolonged use of herbal products containing this compound.

- A young boy treated with comfrey tea exhibited signs of hepatic dysfunction linked to PA intake.

属性

IUPAC Name |

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRIHUJNKKMIDN-YYGKBEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)(C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225198 | |

| Record name | 7-Acetyl-9-echimidinylretronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74202-10-1 | |

| Record name | Uplandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74202-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Acetyl-9-echimidinylretronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074202101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Acetyl-9-echimidinylretronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPLANDICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W9HXK537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species are known to contain uplandicine, and what other PAs are found alongside it?

A1: this compound has been identified in Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium vulgare [] and Echium rauwolfii []. These plants also contain various other PAs, including echimidine, lycopsamine, 7-acetyllycopsamine, and 7-acetylintermedine, among others [, , ]. The presence and concentration of specific PAs can vary significantly between plant species and even within different parts of the same plant.

Q2: Are there any analytical techniques used to identify and quantify this compound in plant material?

A3: Researchers utilize a combination of techniques to identify and quantify this compound and other PAs in plants. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS) [] are commonly employed for separating and identifying individual alkaloids based on their mass-to-charge ratios. These techniques are particularly useful for analyzing complex mixtures of PAs in plant extracts.

Q3: What are the potential research implications of identifying this compound in pollen?

A4: The identification of this compound in the pollen of Echium vulgare [] has significant implications. This finding suggests that pollen itself can be a source of PAs in honey, highlighting the importance of understanding PA transmission routes in the environment. Additionally, the presence of this compound in pollen raises questions about its potential impact on pollinators and the overall ecological role of this particular PA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。